molecular formula C5H8N2O B14337465 1,2-Dimethyl-1h-imidazol-5-ol CAS No. 104096-85-7

1,2-Dimethyl-1h-imidazol-5-ol

Cat. No.: B14337465
CAS No.: 104096-85-7
M. Wt: 112.13 g/mol
InChI Key: ZHKJBCAQUSGUND-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1h-imidazol-5-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a hydroxyl group at the 5 position. It is known for its versatility and utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1h-imidazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the Suzuki coupling reaction of 5-bromo-1,2-dimethyl-1h-imidazole with aryl boronic acids, catalyzed by palladium acetate under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1h-imidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of imidazole.

    Substitution: It can undergo substitution reactions, particularly at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1,2-Dimethyl-1h-imidazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1h-imidazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties mediated by peroxides . Additionally, it can act as a ligand for metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

1,2-Dimethyl-1h-imidazol-5-ol can be compared with other similar compounds, such as:

    1,2-Dimethylimidazole: Lacks the hydroxyl group at the 5 position, which can influence its reactivity and applications.

    1-Methylimidazole: Contains only one methyl group, leading to different chemical properties and uses.

    2-Methylimidazole: Similar to 1-methylimidazole but with the methyl group at the 2 position.

The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, enhancing its versatility in various applications .

Properties

CAS No.

104096-85-7

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2,3-dimethylimidazol-4-ol

InChI

InChI=1S/C5H8N2O/c1-4-6-3-5(8)7(4)2/h3,8H,1-2H3

InChI Key

ZHKJBCAQUSGUND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)O

Origin of Product

United States

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